![molecular formula C18H20N4O4S B2872250 ethyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 923145-73-7](/img/structure/B2872250.png)
ethyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral activity. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable selectivity and potency . By exploring the antiviral potential of this compound, researchers could develop new therapeutic agents against RNA and DNA viruses.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is another area of interest. The compound could be used to create new scaffolds for screening various pharmacological activities against a range of microorganisms. This could lead to the development of novel antimicrobial agents .
Plant Biology
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. The compound being analyzed could be studied for its effects on plant growth and development, potentially leading to applications in agriculture and horticulture .
Mechanism of Action
properties
IUPAC Name |
ethyl 2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-4-26-13(23)11-27-17-19-15-14(20(17)2)16(24)22(18(25)21(15)3)10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHXLQQUDNIMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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